(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one is an organic compound that belongs to the class of thian-4-one derivatives These compounds are characterized by a thian-4-one core structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and a thian-4-one precursor.
Condensation Reaction: The key step involves a condensation reaction between the 4-methoxybenzaldehyde and the thian-4-one precursor under acidic or basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-one core to thian-4-ol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thian-4-ol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-bis(4-hydroxyphenyl)thian-4-one: Similar structure but with hydroxy groups instead of methoxy groups.
(2R,6R)-2,6-bis(4-chlorophenyl)thian-4-one: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
CAS No. |
70071-29-3 |
---|---|
Molecular Formula |
C19H20O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one |
InChI |
InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3/t18-,19-/m1/s1 |
InChI Key |
ICRGSDQNZOTTTN-RTBURBONSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CC(=O)C[C@@H](S2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.